molecular formula C11H13NO B070351 N-[(E)-2-phenylethenyl]propanamide CAS No. 176242-70-9

N-[(E)-2-phenylethenyl]propanamide

Cat. No.: B070351
CAS No.: 176242-70-9
M. Wt: 175.23 g/mol
InChI Key: SCVPPKPFABKDPN-CMDGGOBGSA-N
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Description

N-[(E)-2-Phenylethenyl]propanamide is an amide derivative characterized by a propanamide backbone substituted with an (E)-configured styryl (2-phenylethenyl) group at the nitrogen atom.

Properties

CAS No.

176242-70-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(E)-2-phenylethenyl]propanamide

InChI

InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,12,13)/b9-8+

InChI Key

SCVPPKPFABKDPN-CMDGGOBGSA-N

SMILES

CCC(=O)NC=CC1=CC=CC=C1

Isomeric SMILES

CCC(=O)N/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(=O)NC=CC1=CC=CC=C1

Synonyms

Propanamide, N-(2-phenylethenyl)-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido) Propanamide

Structural Differences :

  • The nitrogen substituent includes a 3-nitrophenyl group and a phenylsulfonamido moiety, in contrast to the styryl group in the target compound.
  • Additional phenyl and sulfonamido groups introduce steric bulk and polar characteristics.

Physicochemical Properties :

  • Reaction with citrate-capped LCMO results in a distinct melting point, indicating altered crystallinity due to the sulfonamido and nitro groups .

N-Acetyl Norfentanyl (N-(1-Acetyl-4-Piperidinyl)-N-Phenyl-Propanamide)

Structural Differences :

  • Features a piperidinyl ring and acetyl group, replacing the styryl group.
  • The N-phenyl substitution is retained, but the piperidinyl ring introduces a cyclic amine structure.

Physicochemical Properties :

  • Higher molecular weight (274.4 g/mol vs. ~175 g/mol estimated for the target compound) due to the piperidinyl and acetyl groups .
  • Supplied as a crystalline solid with ≥98% purity and long-term stability at -20°C, suggesting robust crystallinity compared to simpler propanamides .

N-(4-Chlorophenyl)-2-Cyano-N-Methylpropanamide

Structural Differences :

  • Substituted with a 4-chlorophenyl group and a cyano (-CN) group at the α-carbon.
  • N-methylation reduces hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties :

  • Cyanide substitution may confer metabolic stability but raises toxicity concerns.

3-Amino-N-[2-(3,4-Dihydroxyphenyl)Ethyl]Propanamide

Structural Differences :

  • Contains an amino group and a dihydroxyphenylethyl chain, contrasting with the styryl group.
  • The catechol (3,4-dihydroxyphenyl) moiety enables antioxidant activity or metal chelation.

Physicochemical Properties :

  • Amino and hydroxyl groups enhance hydrophilicity, reducing solubility in non-polar solvents compared to the styryl-substituted target compound .

Data Table: Comparative Properties of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
N-[(E)-2-Phenylethenyl]propanamide C11H13NO ~175.2 Styryl (E-configuration) Solid (predicted) Conjugated system, rigid
N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido) Propanamide C22H21N3O5S 439.5 Nitrophenyl, sulfonamido Solid High reactivity, hybrid material use
N-Acetyl Norfentanyl C16H22N2O2 274.4 Piperidinyl, acetyl Crystalline solid ≥98% purity, -20°C storage
N-(4-Chlorophenyl)-2-Cyano-N-Methylpropanamide C11H11ClN2O 222.7 Chlorophenyl, cyano Solid Polar, metabolic stability
3-Amino-N-[2-(3,4-Dihydroxyphenyl)Ethyl]Propanamide C11H16N2O3 224.1 Amino, dihydroxyphenylethyl Solid Hydrophilic, antioxidant potential

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